Tautomeric Equilibrium Constant: Solvent-Dependent 2-Hydroxypyridine/2-Pyridone Ratio vs. 3- and 4-Isomers
2-Hydroxypyridine exists in a quantifiable, solvent-sensitive equilibrium with its 2-pyridone tautomer, a feature completely absent in 3-hydroxypyridine and 4-hydroxypyridine which do not tautomerize [1]. In cyclohexane at 25°C, the equilibrium constant (Keq) for the interconversion is 1.7, favoring 2-pyridone by a marginal energy difference of ~0.32 kcal/mol [2]. This Keq shifts to 6.0 in chloroform, driven by the higher dipole moment of 2-pyridone (5.29–5.97 Debye) relative to 2-hydroxypyridine (1.65–1.83 Debye) [2]. In the gas phase, the equilibrium reverses, with 2-hydroxypyridine predominating, whereas in water logK = -0.4, favoring the 2-pyridone tautomer . No such equilibrium exists for 3- or 4-hydroxypyridine, which exist exclusively in the hydroxyl form [1].
| Evidence Dimension | Tautomeric equilibrium constant (Keq) in various solvents |
|---|---|
| Target Compound Data | Keq = 1.7 (cyclohexane, 25°C); Keq = 6.0 (chloroform); logK = -0.4 (water); Gas phase: 2-hydroxypyridine favored |
| Comparator Or Baseline | 3-Hydroxypyridine: No tautomerism; 4-Hydroxypyridine: No tautomerism |
| Quantified Difference | 2-Hydroxypyridine: measurable tautomeric equilibrium; 3- and 4-isomers: tautomerism absent; Keq shift of 3.5× from cyclohexane to chloroform |
| Conditions | Cyclohexane (dielectric constant 2.02) and chloroform at 25°C; DFT wB97X-V/6-311+G(2df,2p) calculations |
Why This Matters
This solvent-tunable equilibrium is essential for applications in bifunctional catalysis and ligand design where tautomer-controlled proton transfer dictates activity; 3- and 4-isomers cannot substitute because they lack this dynamic behavior.
- [1] Scanlan, M. J., Hillier, I. H., & MacDowell, A. A. (1983). Theoretical studies of the tautomeric equilibria and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3568-3571. DOI: 10.1021/ja00349a033 View Source
- [2] RCS Research Chemistry Services. (2024). How about Tautomers? WuXi AppTec. Experimental Keq = 1.7 in cyclohexane (25°C); dipole moments: 2-hydroxypyridine 1.65–1.83 Debye, 2-pyridone 5.29–5.97 Debye. View Source
